molecular formula C9H13N3O4 B14544301 Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- CAS No. 62322-16-1

Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)-

Cat. No.: B14544301
CAS No.: 62322-16-1
M. Wt: 227.22 g/mol
InChI Key: DEUCYHDDFHLEFV-UHFFFAOYSA-N
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Description

Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- is a complex organic compound belonging to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- can be achieved through various synthetic routes. One common method involves the Hantzsch pyridine synthesis, which typically uses a mixture of a β-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor . The reaction proceeds through the formation of a double hydrogenated pyridine, which is then oxidized to the desired pyridine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 1,4-dihydro-3-methyl-1-nitro-4-(1-nitropropyl)- involves its interaction with specific molecular targets. For instance, compounds with similar structures, such as dihydropyridines, act as calcium channel antagonists by binding to voltage-gated calcium channels and restricting the influx of calcium ions . This mechanism can lead to various physiological effects, including vasodilation and cardiac depression.

Comparison with Similar Compounds

Properties

CAS No.

62322-16-1

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

3-methyl-1-nitro-4-(1-nitropropyl)-4H-pyridine

InChI

InChI=1S/C9H13N3O4/c1-3-9(11(13)14)8-4-5-10(12(15)16)6-7(8)2/h4-6,8-9H,3H2,1-2H3

InChI Key

DEUCYHDDFHLEFV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1C=CN(C=C1C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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